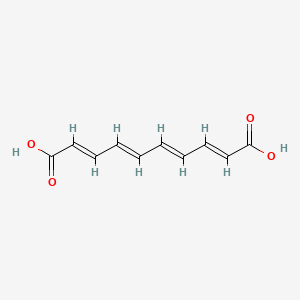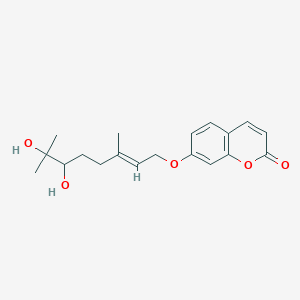
Roquefortine E
Vue d'ensemble
Description
Roquefortine E is a diketopiperazine alkaloid produced by certain fungi, particularly species of the genus Penicillium. It is structurally related to other roquefortines, such as roquefortine C and roquefortine D. These compounds are known for their complex structures and significant biological activities, including antibacterial and antitumor properties .
Applications De Recherche Scientifique
Roquefortine E has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of diketopiperazine alkaloids. In biology, it serves as a tool for investigating fungal metabolism and secondary metabolite production. In medicine, this compound and its derivatives are explored for their potential as antibacterial and antitumor agents. Additionally, in the industry, this compound is used in the development of bioactive compounds for various applications .
Mécanisme D'action
The mechanism of action of roquefortine E involves its interaction with cytochrome P450 enzymes. This interaction inhibits the synthesis of bacterial proteins, RNA, and DNA, leading to the antibacterial effects observed. The compound also affects cellular pathways involved in cell cycle regulation, contributing to its antitumor properties .
Analyse Biochimique
Biochemical Properties
Roquefortine E plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. This compound can inhibit these enzymes, affecting the metabolism of other substances. Additionally, it interacts with proteins involved in cellular signaling pathways, potentially altering their function and leading to various cellular responses .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and metabolic pathways, ultimately affecting cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds. Additionally, it can interact with transcription factors, influencing gene expression. This compound may also inhibit or activate specific enzymes, leading to changes in cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including neurotoxicity and hepatotoxicity. These effects highlight the importance of understanding the dosage-dependent responses to this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the oxidative metabolism of various compounds. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. This compound may be actively transported into specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the activity and function of this compound, contributing to its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Roquefortine E can be synthesized through a series of enzymatic reactions involving nonribosomal peptide synthetases. The biosynthesis begins with the condensation of L-tryptophan and L-histidine to form a cyclodipeptide with a diketopiperazine ring. This intermediate undergoes several modifications, including prenylation and oxidation, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Penicillium species under controlled conditions. The fungi are grown in nutrient-rich media, and the production of this compound is optimized through the manipulation of environmental factors such as pH, temperature, and nutrient availability. The compound is then extracted and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Roquefortine E undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the indole nitrogen, which leads to the formation of nitrone intermediates .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as flavin-dependent monooxygenases. These reactions typically occur under mild conditions, making them suitable for industrial applications .
Major Products Formed: The major products formed from the reactions of this compound include roquefortine L and other related compounds. These products are often characterized by their unique structural features and biological activities .
Comparaison Avec Des Composés Similaires
Roquefortine E is structurally similar to other roquefortines, such as roquefortine C and roquefortine D. it is unique in its specific modifications and biological activities. Similar compounds include meleagrin, glandicoline, and oxaline, which share the diketopiperazine core structure but differ in their functional groups and bioactivities .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new applications and innovations.
If you have any more questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
(1S,4E,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-7-25(3,4)21-18(28-15-29-21)13-19-23(34)32-20(22(33)30-19)14-27(26(5,6)8-2)16-11-9-10-12-17(16)31-24(27)32/h7-13,15,20,24,31H,1-2,14H2,3-6H3,(H,28,29)(H,30,33)/b19-13+/t20-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIOWQHMDDCDD-HJILTBFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)N3C(CC4(C3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N3[C@@H](C[C@@]4([C@H]3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017682 | |
| Record name | Roquefortine E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871982-52-4 | |
| Record name | Roquefortine E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



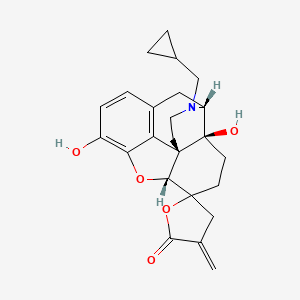

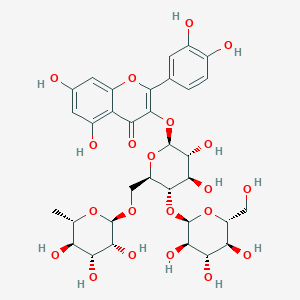
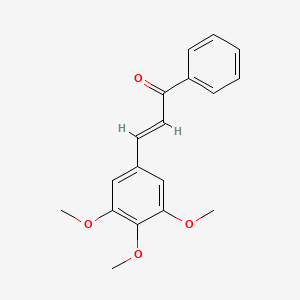
![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)
